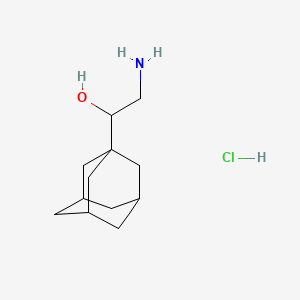![molecular formula C19H19NO4 B6145082 2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid CAS No. 2413867-09-9](/img/no-structure.png)
2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid (2-CPCBA) is an organic compound that has been studied for its potential applications in a variety of scientific and medical fields. It was first synthesized in the early 2000s, and since then, has been widely investigated for its various properties and uses.
科学的研究の応用
2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid has been studied for its potential applications in a variety of scientific and medical fields. It has been investigated as a potential anti-inflammatory agent, and has been found to be effective in reducing inflammation in animal models. It has also been studied as a potential antiviral agent, with promising results in animal models. Additionally, this compound has been studied for its potential to inhibit the growth of certain bacteria and fungi, and has been found to be effective in laboratory tests.
作用機序
The exact mechanism of action of 2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid is not yet fully understood. However, it is thought to act by targeting certain enzymes and proteins involved in the inflammatory response. It is also thought to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation in animal models, and has been found to have antiviral activity in laboratory tests. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be easily scaled up for use in industrial applications. Additionally, it has a wide range of potential applications, and has been found to be effective in laboratory tests. However, there are some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and it is not yet known if it is safe for human use.
将来の方向性
There are several potential future directions for the study of 2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid. First, further research is needed to better understand its exact mechanism of action. Additionally, further studies should be conducted to determine its safety for human use. Additionally, further research should be conducted to explore its potential applications in other fields, such as in the treatment of cancer. Finally, further studies should be conducted to explore the potential for using this compound in industrial applications.
合成法
2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid is synthesized through a series of steps involving the reaction of a substituted phenyl amine with a substituted cyclopentyloxybenzoyl chloride. The first step involves the reaction of the amine with the cyclopentyloxybenzoyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces a substituted cyclopentyloxybenzamide, which is then hydrolyzed to form this compound. This synthesis method is relatively straightforward and can be easily scaled up for use in industrial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid involves the reaction of 4-(cyclopentyloxycarbonyl)aniline with 2-bromobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-(cyclopentyloxycarbonyl)aniline", "2-bromobenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Solvents (e.g. dichloromethane, ethanol, water)" ], "Reaction": [ "Step 1: Dissolve 4-(cyclopentyloxycarbonyl)aniline and 2-bromobenzoic acid in a suitable solvent (e.g. dichloromethane) and add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agent and catalyst, respectively.", "Step 2: Stir the reaction mixture at room temperature for several hours until completion of the coupling reaction is confirmed by TLC or other analytical methods.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 4: Purify the crude product by column chromatography or recrystallization.", "Step 5: Hydrolyze the intermediate product with a strong acid (e.g. hydrochloric acid) to yield the final product, 2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid." ] } | |
CAS番号 |
2413867-09-9 |
分子式 |
C19H19NO4 |
分子量 |
325.4 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



